molecular formula C24H19ClO5S B12193503 (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Cat. No.: B12193503
M. Wt: 454.9 g/mol
InChI Key: MQLKFGGNNIBZEY-QRVIBDJDSA-N
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Description

(2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

    Introduction of the Benzylidene Group: The benzylidene group can be introduced via a condensation reaction between the benzofuran core and a suitable aldehyde or ketone.

    Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions may convert the carbonyl group to an alcohol.

    Substitution: The benzylidene and sulfonate groups can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are often employed in substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound can be used as a building block in organic synthesis, particularly in the development of new benzofuran derivatives with potential biological activities.

Biology

In biological research, benzofuran derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds.

Medicine

Industry

In the industrial sector, benzofuran derivatives can be used in the synthesis of dyes, polymers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate would depend on its specific biological target. Generally, benzofuran derivatives can interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-3-oxo-2-[4-(methyl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate
  • (2Z)-3-oxo-2-[4-(ethyl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate

Uniqueness

The presence of the propan-2-yl group in (2Z)-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-1-benzofuran-6-yl 4-chlorobenzenesulfonate may confer unique steric and electronic properties, potentially leading to distinct biological activities compared to similar compounds.

Properties

Molecular Formula

C24H19ClO5S

Molecular Weight

454.9 g/mol

IUPAC Name

[(2Z)-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-1-benzofuran-6-yl] 4-chlorobenzenesulfonate

InChI

InChI=1S/C24H19ClO5S/c1-15(2)17-5-3-16(4-6-17)13-23-24(26)21-12-9-19(14-22(21)29-23)30-31(27,28)20-10-7-18(25)8-11-20/h3-15H,1-2H3/b23-13-

InChI Key

MQLKFGGNNIBZEY-QRVIBDJDSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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